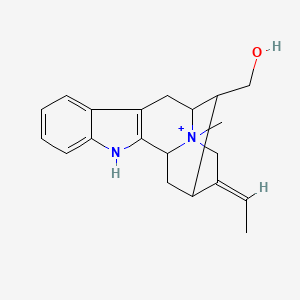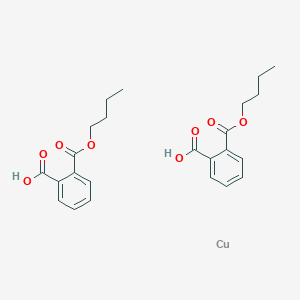
Phthalic acid mono-N-butyl ester copper(II) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid mono-N-butyl ester copper(II) salt is a chemical compound with the molecular formula C24H26CuO8 and a molecular weight of 506.01 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of phthalic acid mono-N-butyl ester copper(II) salt typically involves the reaction of phthalic acid mono-N-butyl ester with a copper(II) salt under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Phthalic acid mono-N-butyl ester copper(II) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states of copper using reducing agents.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phthalic acid mono-N-butyl ester copper(II) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: It is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phthalic acid mono-N-butyl ester copper(II) salt involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in these interactions, often acting as a cofactor that facilitates the binding of the compound to its target. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid mono-N-butyl ester copper(II) salt can be compared with other similar compounds such as:
Phthalic acid di-N-butyl ester: Unlike the mono-N-butyl ester, this compound has two butyl ester groups, which can affect its reactivity and applications.
Phthalic acid mono-N-octyl ester: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological molecules.
Copper(II) acetate: While this compound also contains copper(II), it lacks the ester group, making it less versatile in certain applications.
This compound is unique due to its combination of the ester group and copper(II) ion, which provides it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H28CuO8 |
|---|---|
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
2-butoxycarbonylbenzoic acid;copper |
InChI |
InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |
InChI-Schlüssel |
WXQNWNSBCISOPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
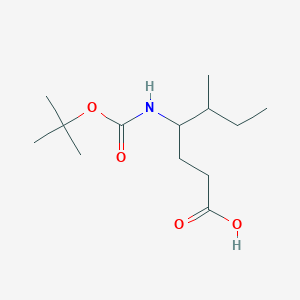
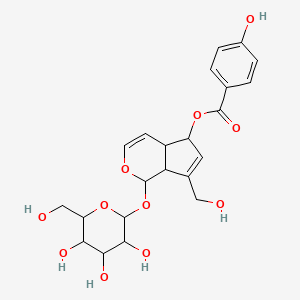
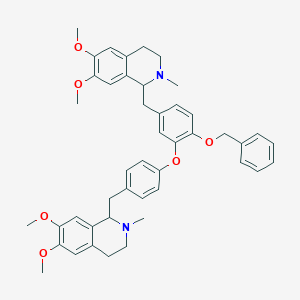
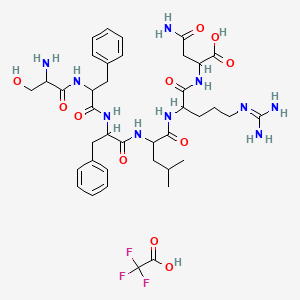
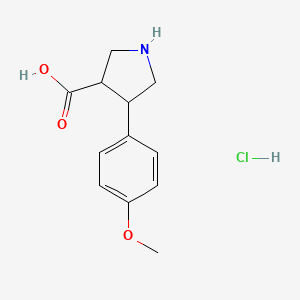
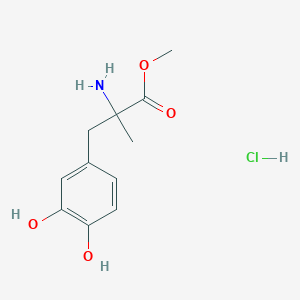
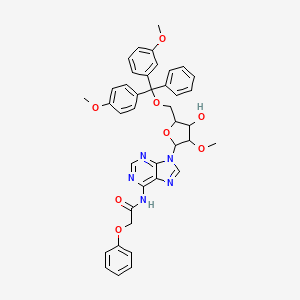
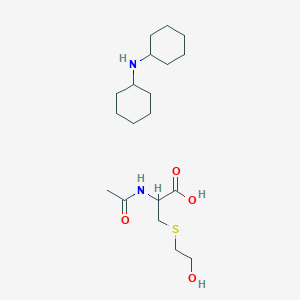

![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)

